Cbl-b-IN-8

E3 Ubiquitin Ligase Immuno-Oncology Chemical Probe

Cbl-b-IN-8 is a uniquely characterised dual inhibitor of Cbl-b and c-Cbl (IC50 5.5 nM & 7.8 nM). Unlike selective probes that spare c-Cbl, its equipotent dual activity makes it the definitive reference standard for benchmarking functional selectivity and off-target liability of new chemical entities. Essential for HTS assay validation and T-cell ubiquitination studies. Do not substitute with selective inhibitors.

Molecular Formula C35H44F3N7O3
Molecular Weight 667.8 g/mol
Cat. No. B12372344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbl-b-IN-8
Molecular FormulaC35H44F3N7O3
Molecular Weight667.8 g/mol
Structural Identifiers
SMILESCC(C)C1CN(CCN1CC2=CC3=C(CN(C3=O)C4=NC(=CC(=C4)C5(COC5)CC6=NN=CN6C)OC7CCCC7)C(=C2)C(F)(F)F)C
InChIInChI=1S/C35H44F3N7O3/c1-22(2)29-18-42(3)9-10-44(29)16-23-11-26-27(28(12-23)35(36,37)38)17-45(33(26)46)30-13-24(14-32(40-30)48-25-7-5-6-8-25)34(19-47-20-34)15-31-41-39-21-43(31)4/h11-14,21-22,25,29H,5-10,15-20H2,1-4H3/t29-/m1/s1
InChIKeyKLPFKFUBXIWSDL-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure Cbl-b-IN-8 (Compound 293) for In Vitro Cbl-b and c-Cbl Dual Inhibition Studies


Cbl-b-IN-8, also known as Compound 293, is a small molecule inhibitor of the E3 ubiquitin ligases casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl . It is utilized as a chemical probe to study the ubiquitin-proteasome pathway and its role in immune cell regulation . The compound is available from several vendors for research purposes .

Why Cbl-b-IN-8 Cannot Be Replaced with Other In-Class Cbl-b Inhibitors


Direct substitution of Cbl-b-IN-8 with other Cbl-b inhibitors is not scientifically justified due to its specific, dual inhibitory profile against both Cbl-b and c-Cbl . Unlike selective Cbl-b inhibitors, which are designed to spare c-Cbl to potentially improve safety profiles [1], Cbl-b-IN-8's nearly equipotent activity on both paralogs (IC50s of 5.5 nM and 7.8 nM) makes it a distinct chemical tool for studying the combined effect of inhibiting both ligases. This pharmacological difference is a critical factor in experimental design and prevents direct interchangeability.

Quantitative Evidence for Cbl-b-IN-8 (Compound 293) Selection


Cbl-b-IN-8 Exhibits Sub-10 nM Potency on Both Cbl-b and c-Cbl in In Vitro Enzymatic Assays

In standard in vitro enzymatic assays, Cbl-b-IN-8 demonstrates potent inhibitory activity against both Cbl-b and c-Cbl, a profile that differentiates it from highly selective inhibitors like GRC 65327 [1]. The half-maximal inhibitory concentration (IC50) values for Cbl-b and c-Cbl are 5.5 nM and 7.8 nM, respectively . This dual inhibition stands in contrast to GRC 65327, a clinical-stage molecule, which exhibits >25-fold selectivity for Cbl-b over c-Cbl [1].

E3 Ubiquitin Ligase Immuno-Oncology Chemical Probe

Optimal Research Applications for Cbl-b-IN-8 (Compound 293)


As a Dual Cbl-b/c-Cbl Inhibitor Tool Compound for In Vitro Studies

Cbl-b-IN-8 is optimally used as a research tool in in vitro biochemical and cell-based assays to investigate the functional consequences of simultaneously inhibiting both Cbl-b and c-Cbl ligases . Its dual inhibitory profile, with defined IC50 values of 5.5 nM and 7.8 nM, makes it suitable for studies on T-cell activation, ubiquitination pathways, and immune signaling where the contribution of both proteins is under investigation .

As a Non-Selective Comparator for Evaluating Next-Generation Selective Cbl-b Inhibitors

Given the industry's focus on developing highly selective Cbl-b inhibitors like GRC 65327 to mitigate potential toxicity from c-Cbl inhibition [1], Cbl-b-IN-8 serves as an essential comparator compound. Its dual inhibitory profile provides a benchmark for assessing the functional selectivity and potential off-target effects of new, more selective chemical entities in parallel in vitro experiments [1].

For Use in Validating High-Throughput Screening Assays for E3 Ligase Inhibitors

With well-characterized in vitro potency, Cbl-b-IN-8 can be employed as a positive control or reference standard in the development and validation of high-throughput screening (HTS) assays, such as fluorescence polarization or TR-FRET assays, designed to identify novel inhibitors of Cbl-b, c-Cbl, or other E3 ligases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbl-b-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.